4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone
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Overview
Description
4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone is a heterocyclic compound with a pyridinone core structure This compound is characterized by the presence of methyl groups at the 4 and 6 positions, a sulfonyl group attached to a 4-methylphenyl ring at the 3 position, and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyridinone ring. This can affect the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone
- 2-[(4-methylphenyl)sulfonyl]-4,6-dimethyl-1H-pyridin-3-one
Uniqueness
4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone is unique due to its specific substitution pattern and the presence of both methyl and sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,6-dimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-9-4-6-12(7-5-9)19(17,18)13-10(2)8-11(3)15-14(13)16/h4-8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJBLOXAJVYXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(NC2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666230 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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